molecular formula C27H24NO2P B12889893 2-((Triphenylphosphoranylidene)amino)ethyl benzoate

2-((Triphenylphosphoranylidene)amino)ethyl benzoate

Cat. No.: B12889893
M. Wt: 425.5 g/mol
InChI Key: HOIIDEWDKVJZKZ-UHFFFAOYSA-N
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Description

2-((Triphenylphosphoranylidene)amino)ethyl benzoate is an organic compound that features a triphenylphosphoranylidene group attached to an aminoethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Triphenylphosphoranylidene)amino)ethyl benzoate typically involves the reaction of triphenylphosphine with an appropriate precursor, such as an aminoethyl benzoate derivative. The reaction conditions often include the use of solvents like benzene or toluene and may require heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. These methods can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((Triphenylphosphoranylidene)amino)ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-((Triphenylphosphoranylidene)amino)ethyl benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((Triphenylphosphoranylidene)amino)ethyl benzoate involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene group can facilitate various chemical transformations, while the aminoethyl benzoate moiety may interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (Triphenylphosphoranylidene)acetate
  • Methyl (Triphenylphosphoranylidene)acetate
  • Benzyl (Triphenylphosphoranylidene)acetate

Properties

Molecular Formula

C27H24NO2P

Molecular Weight

425.5 g/mol

IUPAC Name

2-[(triphenyl-λ5-phosphanylidene)amino]ethyl benzoate

InChI

InChI=1S/C27H24NO2P/c29-27(23-13-5-1-6-14-23)30-22-21-28-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2

InChI Key

HOIIDEWDKVJZKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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